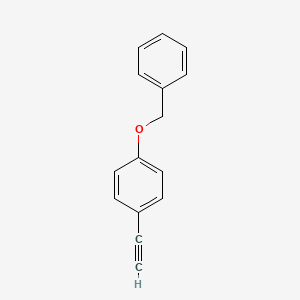

4'-Benzyloxyphenyl acetylene

Descripción

Significance and Context within Organic Chemistry

The significance of 4'-benzyloxyphenyl acetylene (B1199291) in organic chemistry stems primarily from the reactivity of its terminal alkyne group. This functional group is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures through various coupling reactions. The acetylene unit allows for the formation of carbon-carbon and carbon-heteroatom bonds, making it an essential component in the synthesis of pharmaceuticals, functional materials, and polymers. mdpi.comnih.gov

The presence of the benzyloxy group provides several advantages. It can act as a protecting group for a phenol (B47542), which can be deprotected in later synthetic steps to yield a hydroxyl functionality for further modification. Furthermore, the bulky and aromatic nature of the benzyl (B1604629) group can influence the physical properties of molecules derived from this building block, such as their liquid crystalline behavior and solubility in organic solvents. cymitquimica.comtubitak.gov.tr The compound is a key intermediate in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry. cymitquimica.com

Historical Overview of Research Trajectory

The study of acetylene and its derivatives has a rich history dating back to its discovery by Edmund Davy in 1836 and the subsequent development of calcium carbide production in the late 19th century. firstsuperspeedway.comwikipedia.org The early 20th century saw the rise of acetylene chemistry, pioneered by chemists like Walter Reppe, who developed methods for the safe handling and reaction of acetylene under pressure, leading to the synthesis of a wide range of organic compounds. osti.govillinois.edu

The specific research trajectory of 4'-benzyloxyphenyl acetylene is more recent and is closely tied to the development of modern cross-coupling reactions. The advent of palladium-catalyzed reactions, such as the Sonogashira coupling, in the latter half of the 20th century, provided a powerful tool for the functionalization of terminal alkynes. nih.gov This allowed for the efficient incorporation of the this compound unit into a variety of molecular scaffolds.

In recent decades, the emergence of "click chemistry," a concept introduced by K.B. Sharpless in 2001, has further propelled the use of terminal alkynes like this compound. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, offers a highly efficient and selective method for the formation of triazoles, which have found widespread use in drug discovery and materials science. organic-chemistry.orgnih.gov

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant and multifaceted, with several emerging trends. One of the most prominent areas of research is its use in the synthesis of advanced materials, particularly liquid crystals and polymers. cymitquimica.comacs.orgnih.gov The rigid, linear structure of the phenylacetylene (B144264) core makes it an ideal component for creating molecules with specific mesogenic properties. colorado.educbpbu.ac.in Researchers are exploring the synthesis of novel liquid crystalline compounds derived from this compound for applications in displays and optical devices. tubitak.gov.trnih.gov

Another significant trend is the continued application of this compound in medicinal chemistry and drug discovery. nih.gov The terminal alkyne allows for its use in click chemistry to generate libraries of compounds for biological screening. organic-chemistry.orgnih.gov Furthermore, the phenylacetylene motif is a structural component in various biologically active molecules, and this compound serves as a key starting material for the synthesis of complex heterocyclic compounds, such as benzofurans, which are known to exhibit a range of pharmacological activities. jocpr.com

Recent research also focuses on the development of novel catalytic systems to further expand the synthetic utility of terminal alkynes. This includes the exploration of new catalysts for more efficient and selective coupling reactions, as well as the development of multicomponent reactions that allow for the rapid construction of molecular complexity from simple starting materials like acetylene gas. d-nb.inforsc.org

Interactive Data Tables

Below are interactive tables summarizing key research findings related to the synthesis and application of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 84284-70-8 | sigmaaldrich.com |

| Molecular Formula | C15H12O | americanelements.com |

| Molecular Weight | 208.26 g/mol | americanelements.com |

| Boiling Point | 328.5 °C at 760 mmHg | americanelements.com |

| Density | 1.09 g/cm³ | americanelements.com |

Table 2: Applications in Synthesis

| Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|

| Click Chemistry (CuAAC) | 1,2,3-Triazoles | Drug discovery, materials science | organic-chemistry.orgnih.gov |

| Sonogashira Coupling | Disubstituted Alkynes | Synthesis of complex organic molecules | nih.gov |

| Cyclization Reactions | Benzofurans | Biologically active heterocycles | jocpr.com |

| Polymerization | Functional Polymers | Advanced materials with tailored properties | acs.org |

| Esterification/Coupling | Liquid Crystals | Materials for display and optical applications | tubitak.gov.tr |

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethynyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHAOXRZNLCKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363422 | |

| Record name | 4'-Benzyloxyphenyl acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84284-70-8 | |

| Record name | 4'-Benzyloxyphenyl acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84284-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyloxyphenyl Acetylene

Established Synthetic Routes and Reaction Conditions

Synthesis from Benzoin (B196080) Derivatives and 3-Bromo Propyne (B1212725)

While the reaction of benzoin derivatives and propargyl halides can be a route to certain alkynes, a specific, well-documented synthesis of 4'-Benzyloxyphenyl acetylene (B1199291) directly from a benzoin derivative and 3-bromo propyne is not prominently featured in the surveyed chemical literature. This pathway is likely less common compared to more convergent and higher-yielding strategies.

A more conventional and analogous approach involves the Williamson ether synthesis, where a phenol (B47542) is reacted with a propargyl halide. For instance, substituted phenols react with propargyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) to yield the corresponding propargyl ethers. capes.gov.br This general method suggests a plausible, albeit indirect, route starting from a suitably substituted phenol.

Reactions Involving Grignard Reagents

Grignard reagents are powerful tools for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org Their application in the synthesis of 4'-Benzyloxyphenyl acetylene can be envisioned through a few pathways. One such method involves the reaction of a Grignard reagent with a terminal alkyne, which typically acts as an acid-base reaction where the Grignard reagent deprotonates the alkyne. libretexts.org However, for synthesis, a more productive approach is the addition of a Grignard reagent to a carbonyl compound. organic-chemistry.org

A plausible synthetic route would involve the preparation of 4-benzyloxybenzaldehyde, which is then reacted with ethynylmagnesium bromide. ontosight.aidiscoveroakwoodchemical.com Ethynylmagnesium bromide is a commercially available Grignard reagent or can be prepared in situ from acetylene and a suitable Grignard reagent like ethylmagnesium bromide. ontosight.ai The reaction would proceed via nucleophilic addition to the aldehyde, forming a secondary propargyl alcohol. Subsequent dehydration of this alcohol would yield the target alkyne.

Another Grignard-based approach involves the formation of a 4-benzyloxyphenylmagnesium bromide Grignard reagent from the corresponding 4-benzyloxybromobenzene. discoveroakwoodchemical.comresearchgate.netthermofishersci.in This aryl Grignard reagent could then, in principle, be reacted with an electrophilic source of the ethynyl (B1212043) group, though this is a less common strategy for introducing a terminal alkyne.

| Reactants | Reagents & Conditions | Product | Yield |

| 4-Benzyloxybenzaldehyde, Ethynylmagnesium bromide | 1. Anhydrous ether or THF, 0°C to rt; 2. Acidic workup (e.g., aq. NH4Cl); 3. Dehydration (e.g., acid catalyst, heat) | This compound | Moderate to Good (over 2 steps) |

| 4-Benzyloxybromobenzene, Mg, Ethyne | 1. Anhydrous ether or THF (to form Grignard); 2. Reaction with acetylene gas | This compound | Plausible, but less common |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are well-suited for the synthesis of aryl alkynes. libretexts.org

The Sonogashira coupling is a premier method for the synthesis of aryl alkynes, involving the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orggold-chemistry.org This reaction can be readily applied to the synthesis of this compound.

A common strategy begins with the preparation of a 4-benzyloxy-substituted aryl halide, such as 4-benzyloxyiodobenzene or 4-benzyloxybromobenzene. This intermediate can be synthesized from 4-iodophenol (B32979) or 4-bromophenol (B116583) via a Williamson ether synthesis with benzyl (B1604629) bromide. scielo.br The resulting 4-benzyloxyaryl halide is then coupled with a suitable terminal alkyne.

To introduce the terminal acetylene group, ethynyltrimethylsilane (TMSA) is often used as a stable and easy-to-handle surrogate for acetylene gas. jk-sci.comgelest.com The Sonogashira coupling of 4-benzyloxyiodobenzene with TMSA, catalyzed by a palladium complex like PdCl2(PPh3)2 and CuI in a basic medium such as triethylamine, proceeds to give the silyl-protected alkyne. scielo.br The trimethylsilyl (B98337) group is then readily removed under mild conditions, for example, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727), to afford the desired this compound. scielo.br

Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of the terminal alkyne, which is a common side reaction in the presence of copper catalysts. libretexts.org

| Aryl Halide | Alkyne | Catalyst System | Base & Solvent | Yield |

| 4-Benzyloxyiodobenzene | Ethynyltrimethylsilane | PdCl2(PPh3)2, CuI | Et3N, THF/Toluene | High (for coupling step) scielo.br |

| 4-Benzyloxybromobenzene | Ethynyltrimethylsilane | Pd(OAc)2, XPhos | K2CO3, Toluene | Good to High gelest.com |

| 4-Benzyloxyiodobenzene | Acetylene (gas) | Pd(PPh3)4, CuI | Et3N/DMF | Good libretexts.org |

Acetylide Anion Reactions

The acidity of the terminal proton of an alkyne allows for the formation of a nucleophilic acetylide anion, which can then be reacted with an electrophile. This provides a direct and efficient method for the synthesis of this compound.

A highly convergent approach starts with 4-ethynylphenol (B7805692). The phenolic proton is more acidic than the acetylenic proton, but a suitable base can deprotonate the phenol to form a phenoxide. Subsequent reaction of this phenoxide with benzyl bromide via a Williamson ether synthesis would yield the target compound. nih.gov

Alternatively, one could start with 4'-hydroxyphenylacetylene and perform a benzylation on the phenolic hydroxyl group. The reaction would involve deprotonation of the phenol with a base like potassium carbonate followed by reaction with benzyl bromide. researchgate.net

Another route involves the palladium-catalyzed sp–sp3 cross-coupling of a lithium acetylide with a benzyl bromide. For instance, lithium (trimethylsilyl)acetylide can be coupled with benzyl bromide in the presence of a palladium catalyst. nih.gov A subsequent deprotection of the silyl (B83357) group would yield a benzyl-substituted alkyne. A more direct approach would be the reaction of the lithium salt of 4-ethynylphenol with benzyl bromide, though this would require careful control of reactivity.

| Nucleophile Precursor | Electrophile | Base & Solvent | Product | Yield |

| 4-Ethynylphenol | Benzyl bromide | K2CO3, Acetone or DMF | This compound | Good to High |

| Lithium (trimethylsilyl)acetylide | 4-(Bromomethyl)anisole (as a model) | Pd(μ-I)PtBu3]2 (cat.), Toluene | Silyl-protected benzylic acetylene | High nih.gov |

Electrosynthesis Approaches

Electrochemical methods offer an alternative, often milder and more environmentally friendly, approach to organic synthesis. jst.go.jp The electrosynthesis of diarylacetylenes has been reported, suggesting the feasibility of applying this technology to the preparation of this compound. jst.go.jpjst.go.jp

One potential electrosynthetic route could be a variation of the Corey-Fuchs reaction, where an aldehyde is converted to a terminal alkyne. jk-sci.comwikipedia.orgorganic-chemistry.org An electrochemically modified Corey-Fuchs reaction has been demonstrated for the synthesis of arylalkynes. researchgate.net This would involve the initial formation of a dibromoolefin from 4-benzyloxybenzaldehyde, followed by an electrochemical reduction to form the alkyne.

Another approach could involve the electrochemical coupling of a suitable aryl halide with an acetylene source. For example, the electrochemical reduction of tetrachloroethylene (B127269) in the presence of bromobenzene (B47551) using magnesium electrodes has been shown to produce diphenylacetylene (B1204595) without a palladium catalyst. jst.go.jp A similar strategy could potentially be adapted for the synthesis of this compound from 4-benzyloxybromobenzene.

Furthermore, the anodic oxidation of diarylacetylenes has been studied, which could be relevant for modifications of the target molecule once synthesized. dntb.gov.ua

| Starting Material(s) | Electrochemical Method | Key Conditions | Product |

| 2-(2,2-Dibromovinyl)-4-benzyloxybenzene | Cathodic reduction | Pt cathode, DMF, Et4NBF4 | This compound |

| 4-Benzyloxybromobenzene, Tetrachloroethylene | Reductive coupling | Mg electrodes, Cu wire, LiClO4/THF | This compound |

Novel Synthetic Strategies and Method Development

The synthesis of this compound has been a subject of interest, leading to the development of new and improved methods. These strategies often aim to simplify the process, improve yields, and utilize milder reaction conditions.

One-Step Synthesis Under Mild Conditions

A significant advancement in the synthesis of acetylene derivatives, including this compound, is the development of one-step processes that operate under mild conditions. google.com Traditional methods often involve multiple steps and harsh reagents. google.com For instance, a conventional route to a similar compound, 4-hydroxyphenylacetylene, involved chlorination of 4-hydroxyacetophenone with phosphorus pentachloride, followed by reaction in liquid ammonia (B1221849) with sodium metal. google.com

In contrast, modern approaches, such as the Sonogashira coupling reaction, allow for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide under significantly milder conditions. wikipedia.org This reaction is typically carried out at room temperature in the presence of a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.org The versatility of the Sonogashira coupling has made it a widely used method for synthesizing complex molecules, including arylalkynes like this compound. wikipedia.orglibretexts.org

The general scheme for a Sonogashira coupling to produce a compound like this compound would involve the reaction of 4-benzyloxy-iodobenzene with acetylene or a protected form like trimethylsilylacetylene (B32187). wikipedia.orgorganic-chemistry.org The use of trimethylsilylacetylene allows for in-situ deprotection, providing a convenient route to the terminal alkyne. organic-chemistry.org

| Parameter | Conventional Method (Example) google.com | Modern One-Step Method (Sonogashira Coupling) wikipedia.org |

| Number of Steps | Multiple | One |

| Reagents | Phosphorus pentachloride, liquid ammonia, sodium metal | Palladium catalyst, copper(I) co-catalyst, mild base |

| Reaction Conditions | Harsh | Mild (e.g., room temperature) |

| Starting Materials | 4-hydroxyacetophenone | 4-benzyloxy-iodobenzene, acetylene (or protected form) |

This table provides a comparative overview of a conventional multi-step synthesis versus a modern one-step Sonogashira coupling approach for a similar class of compounds.

Catalyst Development for Enhanced Synthesis

Catalyst development has been pivotal in enhancing the efficiency and applicability of synthetic methods for this compound. The Sonogashira reaction, a cornerstone in this synthesis, heavily relies on the performance of its catalytic system, which traditionally consists of a palladium complex and a copper(I) co-catalyst. wikipedia.org

Research has focused on developing more active and robust catalysts to improve reaction rates, yields, and substrate scope. For instance, the use of specific ligands can significantly influence the catalytic activity. While not specific to this compound, studies on related Sonogashira couplings have explored various palladium and copper catalysts. organic-chemistry.org

Recent advancements include the development of copper-free Sonogashira reactions. libretexts.org These systems mitigate the environmental and practical issues associated with copper, such as the formation of diacetylene byproducts (Glaser coupling). In a copper-free variant, a palladium catalyst facilitates the coupling of an aryl halide with a terminal alkyne, often in the presence of an amine base. libretexts.org

Furthermore, research into heterogeneous catalysts is gaining traction. These catalysts, such as gold supported on ceria (Au/CeO2), offer advantages in terms of easy separation and reusability, contributing to more sustainable synthetic processes. wikipedia.org Nickel-catalyzed Sonogashira couplings have also been developed, providing an alternative to palladium. wikipedia.org

| Catalyst System | Key Features | Advantages | Reference |

| Pd/Cu (Classic Sonogashira) | Palladium catalyst with copper(I) co-catalyst | Well-established, effective for a wide range of substrates. | wikipedia.org |

| Copper-Free Pd Systems | Palladium catalyst with an amine base | Avoids copper-related side reactions and toxicity. | libretexts.org |

| Heterogeneous Catalysts (e.g., Au/CeO2) | Solid-phase catalyst | Easily separable and reusable, enhancing sustainability. | wikipedia.org |

| Nickel-Based Catalysts | Utilizes nickel instead of palladium | Offers a potentially more cost-effective alternative to palladium. | wikipedia.org |

This interactive table summarizes various catalyst systems employed in Sonogashira and related cross-coupling reactions relevant to the synthesis of aryl acetylenes.

Reactivity and Transformations of 4 Benzyloxyphenyl Acetylene

Catalytic Reactions of the Acetylene (B1199291) Moiety

The terminal acetylene group of 4'-benzyloxyphenyl acetylene is amenable to a variety of catalytic transformations. These reactions, often mediated by transition metals, allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to diverse chemical structures. researchgate.net Catalysts based on metals such as palladium, cobalt, copper, and gold are frequently employed to activate the alkyne for subsequent reactions. mdpi.commagtech.com.cn

Cyclization reactions involving the acetylene moiety are powerful methods for constructing cyclic compounds. These intramolecular or intermolecular processes can lead to the formation of various carbocyclic and heterocyclic ring systems.

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide (CO) to form an α,β-cyclopentenone. wikipedia.orgnih.gov This transformation is typically mediated by cobalt carbonyl complexes, such as dicobalt octacarbonyl [Co₂(CO)₈]. nih.govbeilstein-journals.org In the context of this compound, it would react as the alkyne component.

The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. beilstein-journals.org Subsequent coordination of an alkene, followed by a series of migratory insertion steps involving the alkene and a CO ligand, leads to the formation of a cobaltacycle intermediate. Reductive elimination from this intermediate releases the final cyclopentenone product. wikipedia.orgbeilstein-journals.org The reaction's utility is most pronounced in intramolecular variants, though intermolecular reactions with strained alkenes like norbornene proceed efficiently. nih.govbeilstein-journals.org The use of amine N-oxides, such as N-methylmorpholine N-oxide (NMO), can often promote the reaction under milder conditions. csic.es

For an intermolecular Pauson-Khand reaction involving this compound and a generic alkene like ethylene, the expected product would be a cyclopentenone bearing a 4'-benzyloxyphenyl substituent.

Table 1: Representative Pauson-Khand Reaction

| Alkyne Component | Alkene Component | Catalyst/Promoter | Product Type | Ref |

|---|

Substituted benzofurans can be synthesized through the cyclization of ortho-functionalized phenyl acetylenes. While this compound itself lacks the required ortho-hydroxy group for direct cyclization, related substrates undergo this transformation efficiently, providing a model for potential applications. A common strategy involves the copper- or palladium-catalyzed intramolecular cyclization of an o-hydroxyphenylacetylene derivative. mdpi.comorganic-chemistry.org

For instance, a ligand-free copper(I) bromide (CuBr) system can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes to yield 2-substituted benzofurans. mdpi.com Another approach involves a palladium-catalyzed process where 2-chloroaryl alkynes are converted to benzofurans via an in-situ phenol (B47542) formation followed by cyclization. organic-chemistry.org These methods highlight pathways for constructing the benzofuran (B130515) core, which could be applied to derivatives of this compound bearing an ortho-hydroxyl group.

Table 2: Catalytic Systems for Benzofuran Synthesis from Alkynes

| Catalyst System | Reactants | Product | Ref |

|---|---|---|---|

| CuBr (ligand-free) | Terminal alkyne, o-hydroxybenzaldehyde N-tosylhydrazone | 2-Substituted Benzofuran | mdpi.comorganic-chemistry.org |

| Palladium Nanoparticles | o-halophenol, Terminal alkyne | 2-Substituted Benzofuran | organic-chemistry.orgresearchgate.net |

Pyrazoline heterocycles can be synthesized from α,β-unsaturated ketones, known as chalcones, which can be derived from acetylenic precursors. koyauniversity.org A synthetic route to a pyrazoline from this compound would first involve its hydration to form 4'-benzyloxyacetophenone. This ketone can then undergo a base-catalyzed aldol (B89426) condensation with an appropriate aldehyde to yield a chalcone (B49325).

The subsequent and defining step is the cyclization of this chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. koyauniversity.orgresearch-advances.org This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration. nih.gov Research has demonstrated that this transformation can be efficiently carried out under microwave irradiation, which often leads to cleaner reactions, shorter reaction times, and excellent product yields compared to conventional heating methods. research-advances.org

Table 3: Synthesis of Pyrazolines via Chalcone Intermediate

| Step | Reactants | Conditions | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1. Hydration | This compound | H₂O, H⁺/Hg²⁺ or Au/Pt catalyst | 4'-Benzyloxyacetophenone | mdpi.com |

| 2. Condensation | 4'-Benzyloxyacetophenone, Aromatic aldehyde | Base (e.g., NaOH) | Chalcone derivative | research-advances.org |

The triple bond of this compound can undergo the addition of water (hydration) and amines (hydroamination) to furnish carbonyl compounds and nitrogen-containing derivatives, respectively. These reactions are typically catalyzed by transition metals. mdpi.com

Hydration: The addition of water across the alkyne, catalyzed by acids and mercury salts or, more modernly, by gold or platinum catalysts, follows Markovnikov's rule. mdpi.com This process initially yields a vinyl alcohol (enol) intermediate, which rapidly tautomerizes to the more stable ketone. For this compound, hydration produces 4'-benzyloxyacetophenone. mdpi.com

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the triple bond. libretexts.org For terminal alkynes like this compound, intermolecular hydroamination with primary amines typically yields imines (after tautomerization of the initial enamine), while secondary amines give enamines. libretexts.org Catalysts for this transformation are diverse and include those based on gold, copper, titanium, and lanthanides. mdpi.comukzn.ac.zaconicet.gov.ar For example, copper nanoparticles supported on montmorillonite (B579905) have been shown to effectively catalyze the hydroamination of phenylacetylene (B144264) with various anilines, leading to the corresponding imines. conicet.gov.ar

Table 4: Hydration and Hydroamination of Phenylacetylene Analogs

| Reaction | Catalyst | Amine/Reagent | Product Type | Ref |

|---|---|---|---|---|

| Hydration | Au or Pt complexes | H₂O | Methyl Ketone | mdpi.com |

| Hydroamination | CuNPs/MK10 | Aniline | Imine | conicet.gov.ar |

The acetylene moiety can be fully or partially reduced to afford the corresponding alkane or alkene, respectively. The outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions. libretexts.orgtcichemicals.com

Complete Reduction to Alkane: Catalytic hydrogenation using powerful catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce the alkyne all the way to the corresponding alkane. libretexts.orglibretexts.org In the case of this compound, this reaction would yield 1-benzyl-4-ethylbenzene. Notably, certain conditions allow for the hydrogenation of the alkene/alkyne functionality without cleaving the O-benzyl ether protecting group, a process known as hydrogenolysis. For example, using sodium borohydride (B1222165) with acetic acid and Pd/C generates hydrogen in situ and has been shown to be chemoselective for the reduction of double bonds in the presence of benzyl (B1604629) ethers. scirp.org

Partial Reduction to cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. The most common of these is the Lindlar catalyst (palladium on calcium carbonate deactivated with lead acetate (B1210297) and quinoline). libretexts.org Hydrogenation of an alkyne with H₂ over Lindlar's catalyst occurs with syn-stereochemistry, delivering the cis-alkene. libretexts.org For this compound, this would produce (Z)-1-(benzyloxy)-4-styrylbenzene.

Partial Reduction to trans-Alkene: A complementary method to obtain the trans-alkene involves a dissolving metal reduction. The use of sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33 °C) reduces the alkyne to the trans-alkene. libretexts.org The mechanism involves a radical anion intermediate, and the stereochemical outcome is dictated by the formation of the more stable trans-vinylic radical intermediate. libretexts.org This method would convert this compound into (E)-1-(benzyloxy)-4-styrylbenzene.

Table 5: Selective Reduction of the Acetylene Moiety

| Desired Product | Reagents/Catalyst | Stereochemistry | Ref |

|---|---|---|---|

| Alkane | H₂, Pd/C or PtO₂ | N/A | libretexts.orglibretexts.org |

| cis-Alkene | H₂, Lindlar Catalyst | cis (Z) | libretexts.org |

Benzofuran Ring Formation

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into a molecule, often using carbon monoxide (CO) as the C1 source. rsc.org For terminal alkynes like this compound, these reactions provide a powerful method for synthesizing α,β-unsaturated carbonyl compounds. Transition-metal-catalyzed carbonylation is a common approach, where catalysts based on palladium, nickel, or other metals facilitate the reaction. magtech.com.cnorgsyn.org

The process can be tuned to produce different products. For instance, the dicarbonylation of acetylene can yield high-value chemicals. magtech.com.cn In many laboratory settings, using highly toxic and gaseous CO is challenging. To circumvent this, CO surrogates—non-gaseous compounds that release CO under specific conditions—have been developed. orgsyn.org Aryl formates, for example, can serve as both a CO source and a nucleophile in palladium-catalyzed aryloxycarbonylation reactions. orgsyn.org While specific studies on the carbonylation of this compound are not detailed, the general reactivity of terminal alkynes suggests its potential to be converted into the corresponding acrylic acid or ester derivatives under appropriate catalytic conditions.

Table 1: General Conditions for Alkyne Carbonylation

| Catalyst Type | CO Source | Typical Products | Reference |

| Palladium-based | CO gas or CO surrogates | α,β-Unsaturated esters/amides | orgsyn.org |

| Nickel-based | CO gas | α,β-Unsaturated acids/esters | magtech.com.cn |

| Rhodium-based | CO gas | Various carbonyl compounds | magtech.com.cn |

Cyclotrimerization Reactions

Cyclotrimerization is a [2+2+2] cycloaddition reaction where three alkyne molecules combine to form a substituted benzene (B151609) ring. This method is particularly useful for creating cyclic frameworks that are not easily accessible through traditional aromatic substitution. acs.org The reaction is typically catalyzed by transition metals such as nickel, palladium, rhodium, or cobalt. acs.orgmdpi.com

For terminal alkynes, this reaction can lead to a mixture of 1,2,4- and 1,3,5-trisubstituted benzene isomers. The regioselectivity often depends on the catalyst system and reaction conditions. For example, nickel complexes with specific phosphine (B1218219) ligands have been shown to be active catalysts for the cyclotrimerization of terminal alkynes, selectively affording 1,2,4-substituted benzenes. acs.org Research on acetylene cyclotrimerization on silver surfaces has demonstrated the possibility of achieving 100% selectivity to benzene, highlighting the role of the catalytic surface in controlling the reaction pathway. nih.govrsc.orgresearchgate.net Applying this to this compound, one would expect the formation of 1,2,4- and/or 1,3,5-tris(4-benzyloxyphenyl)benzene.

Table 2: Catalysts for Alkyne Cyclotrimerization

| Catalyst System | Reactant Type | Key Finding | Reference |

| [(p-tolL1)Ni(BPI)] | Terminal alkynes | Selective formation of 1,2,4-substituted benzenes | acs.org |

| Ag(111) surface | Acetylene | 100% selectivity to benzene above monolayer coverage | nih.govrsc.org |

| [Ni(CO)₂(PCl₃)₂] | Alkynes | Historical catalyst for intermolecular [2+2+2] cyclotrimerization | acs.org |

| [Rh(cod)₂]BF₄/BIPHEP | Silylacetylenes | Cyclotrimerization with electron-deficient acetylenes | gelest.com |

Oxidative Reactions

The terminal alkyne group in this compound is susceptible to oxidation. The outcome of the oxidation depends on the strength of the oxidizing agent and the reaction conditions. Strong oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate, can cleave the carbon-carbon triple bond. doubtnut.com For a terminal alkyne like acetylene itself, oxidation with chromic acid yields acetic acid. doubtnut.com This suggests that the oxidation of this compound would likely lead to the cleavage of the alkyne, producing 4-benzyloxybenzoic acid as one of the products. Partial oxidation of hydrocarbons is also a known method for producing acetylene, indicating the reactivity of C-H bonds under high temperatures. chemtech-us.com

Nucleophilic Addition Reactions

The carbon-carbon triple bond of an alkyne is electron-rich and can be attacked by nucleophiles. libretexts.org Furthermore, the hydrogen atom on the terminal alkyne in this compound is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. libretexts.org

This acetylide anion can then participate in various nucleophilic addition and substitution reactions. For instance, it can add to the carbonyl group of aldehydes and ketones to form propargyl alcohols. libretexts.org This is a fundamental carbon-carbon bond-forming reaction. Direct nucleophilic addition to the alkyne can also occur, particularly in superbasic media, where alcohols, thiols, and even secondary nitro compounds can add across the triple bond to form vinyl ethers, vinyl sulfides, and C-vinylated products, respectively. rsc.orgresearchgate.net

Table 3: Examples of Nucleophilic Reactions of Terminal Alkynes

| Reaction Type | Nucleophile/Base | Substrate | Product Type | Reference |

| Acetylide Formation & Addition | NaNH₂ then Aldehyde/Ketone | Terminal Alkyne | Propargyl alcohol | libretexts.org |

| C-Vinylation | Secondary Nitroalkane / KOH-DMSO | Acetylene | Vinylated nitro compound | rsc.org |

| Vinylation | Alcohols, Thiols / Superbase | Acetylene | Vinyl ethers, Vinyl sulfides | researchgate.net |

Electrophilic Cyclization Reactions

In electrophilic cyclization, the alkyne π-system acts as an internal nucleophile, attacking an electrophile to initiate the formation of a ring structure. nsf.gov These reactions are a powerful strategy for synthesizing a wide variety of heterocyclic and carbocyclic compounds from acyclic precursors. nsf.govacs.org

A common strategy involves the reaction of an alkyne with an external electrophile, such as an iodine(III) reagent or a metal salt like Hg(II), which activates the triple bond toward nucleophilic attack from another part of the molecule. beilstein-journals.orgorganic-chemistry.org For example, o-alkynylphenyl acetals can undergo platinum-catalyzed cyclization to produce substituted benzofurans. organic-chemistry.org Similarly, a copper-catalyzed electrophilic chlorocyclization using sodium chloride as the chlorine source has been developed to generate functionalized benzo[b]thiophenes. acs.org These methodologies suggest that this compound, when incorporated into a suitable precursor with an intramolecular nucleophile, could undergo electrophilic cyclization to form complex cyclic systems.

Polymerization Reactions

Substituted acetylenes, including phenylacetylenes, can undergo polymerization to form conjugated polymers with interesting optical and electronic properties. mdpi.com The polymerization is typically initiated by transition metal catalysts, such as those based on rhodium, tungsten, or molybdenum. mdpi.com Thermal polymerization at high temperatures (e.g., >200°C) is also a viable method for acetylene-terminated compounds. google.com

Homopolymerization of a single monomer like this compound would lead to poly(this compound). The properties of such polymers are heavily influenced by the pendant group. For instance, the polymerization of (3,5-di-tert-butyl-4-hydroxyphenyl)acetylene has been reported, indicating that phenylacetylenes with bulky substituents can be polymerized. acs.org

Copolymerization, which involves polymerizing two or more different monomers, is a common strategy to tailor polymer properties. mdpi.com For example, copolymers of 4-trimethylsilyl diphenyl acetylene (a structurally related monomer) and 1-trimethylsilyl-1-propyne were synthesized to tune the resulting material's luminescent properties from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE). mdpi.com By adjusting the monomer feed ratio, the emission color of the copolymers could be systematically varied. mdpi.com This suggests that copolymerizing this compound with other acetylene monomers could be a viable strategy to create novel polymeric materials with customized properties.

Table 4: Polymerization of Substituted Acetylenes

| Monomer(s) | Polymerization Method/Catalyst | Key Feature of Polymer | Reference |

| Acetylene-terminated compounds | Thermal (≥200°C) | Forms hard, crosslinked polymers | google.com |

| 4-trimethylsilyl diphenyl acetylene & 1-trimethylsilyl-1-propyne | Transition metal catalyst | Tunable luminescent properties (AIE/AEE) | mdpi.com |

| Diethynylarenes | Various (Ziegler-Natta, Co-based) | Heat-resistant materials, crosslinked networks | mdpi.com |

| (3,5-di-tert-butyl-4-hydroxyphenyl)acetylene | Not specified | Forms a polyradical derivative | acs.org |

Acetylene-Terminated Polymer Architectures

This compound serves as a model for end-capping agents used to create acetylene-terminated oligomers and polymers. These reactive oligomers are crucial precursors for high-performance thermosetting polymers, which find applications as adhesives and matrix resins, particularly in the aerospace industry. dtic.milgoogle.com A significant advantage of these systems is their ability to cure through thermal polymerization of the terminal acetylene groups. This process is an addition reaction that does not produce volatile by-products, thus preventing the formation of voids in the final composite material. dtic.milgoogle.comdocsity.com

The general strategy involves synthesizing an oligomer backbone—such as a polyimide, polyquinoxaline, or phenolic resin—and then reacting its functional end-groups with an acetylene-containing molecule, the "end-capper". dtic.milresearchgate.net For example, phenylethynyl or ethynyl (B1212043) functionalities are introduced at the ends of a polymer chain of a controlled molecular weight. researchgate.net Upon heating, typically at temperatures of 200°C or higher, these terminal acetylene groups cross-link to form a stable, three-dimensional network. google.com This network structure imparts the final material with excellent thermal stability and mechanical properties. researchgate.net

While specific examples using this compound as the end-capper are not detailed in the literature surveyed, numerous studies utilize structurally analogous compounds like 3-ethynylaniline (B136080) and 4-(3-ethynylphenoxy)benzil to synthesize acetylene-terminated polyimides and polyquinoxalines, respectively. dtic.milresearchgate.net These examples demonstrate the established principle of using ethynyl-phenoxy type structures to impart thermal reactivity to advanced polymer systems.

Catalytic Systems for Polymerization

The polymerization of this compound and related arylacetylenes can be achieved through several catalytic routes, leading to substituted polyacetylenes with diverse properties. These polymers are of interest for their potential applications in areas such as gas separation, and for their chiro-optical and photoelectronic properties. mdpi.com

Rhodium-based catalysts are particularly prominent for the polymerization of monosubstituted arylacetylenes. mdpi.com Rhodium(I) complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), are well-known to effectively catalyze the polymerization of phenylacetylene derivatives to produce highly stereoregular polymers with a cis-transoidal conformation. rsc.orgkyoto-u.ac.jp This stereocontrol is crucial for creating polymers with specific properties, such as helical structures. kyoto-u.ac.jp The activity of these catalysts can be influenced by the electronic and steric properties of the substituents on the phenylacetylene monomer. rsc.org

Palladium-based catalysts are also employed, often for Sonogashira polycoupling reactions between dihaloaromatic compounds and diacetylenes to form poly(aryleneethynylene)s (PAEs). oup.com These catalysts offer high efficiency and tolerance to a wide range of functional groups. oup.com

Early transition metal catalysts based on elements like niobium (Nb), tantalum (Ta), molybdenum (Mo), and tungsten (W) are also effective for acetylene polymerization, often proceeding through a metathesis mechanism. mdpi.comkyoto-u.ac.jp However, these systems can be less tolerant of polar functional groups compared to late transition metal catalysts like rhodium and palladium. kyoto-u.ac.jp

In addition to metal-catalyzed routes, thermal polymerization is a key method for curing acetylene-terminated resins, as discussed previously. This process relies on the inherent reactivity of the acetylene group at elevated temperatures and does not require an external catalyst. dtic.milgoogle.com For certain polymerization reactions involving monomers with hydroxyl groups, organobase-catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) have also been shown to be effective. mdpi.com

Advanced Spectroscopic Characterization Methods for 4 Benzyloxyphenyl Acetylene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In 4'-Benzyloxyphenyl acetylene (B1199291), the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

The aromatic protons on the phenyl ring of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.30-7.50 ppm. The two protons of the benzylic methylene (B1212753) (-CH₂-) group are observed as a singlet at approximately δ 5.06 ppm. The protons on the phenyl ring substituted with the acetylene and benzyloxy groups show two distinct doublets, one around δ 7.15 ppm and the other at approximately δ 6.84 ppm, characteristic of a para-substituted benzene (B151609) ring. The acetylenic proton (-C≡C-H) gives rise to a singlet further upfield, typically in the δ 2.0-3.0 ppm region. bhu.ac.inkud.ac.in

Table 1: ¹H NMR Chemical Shifts for 4'-Benzyloxyphenyl Acetylene

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzyl) | 7.30-7.50 | Multiplet |

| Benzylic (-CH₂) | 5.06 | Singlet |

| Aromatic (Phenoxy, ortho to -OCH₂) | 7.15 | Doublet |

| Aromatic (Phenoxy, ortho to -C≡CH) | 6.84 | Doublet |

| Acetylenic | ~2.0-3.0 | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single line for each chemically non-equivalent carbon atom.

The ¹³C NMR spectrum of this compound shows a series of distinct signals. The carbon atoms of the benzyl group's phenyl ring resonate in the aromatic region, typically between δ 127 and 129 ppm. The benzylic carbon (-CH₂-) appears around δ 70.0 ppm. The carbons of the para-substituted phenoxy ring also appear in the aromatic region, with the carbon attached to the oxygen (C-O) resonating further downfield (around δ 157.3 ppm) compared to the others. The two carbons of the acetylene group are found in a characteristic range, with the terminal carbon appearing around δ 83 ppm and the internal carbon around δ 77 ppm. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=O (in ketones) | 205 - 220 |

| C=O (in aldehydes) | 190 - 200 |

| Aromatic (C-O) | ~157.3 |

| Aromatic (Benzyl & Phenoxy) | ~114.9-137.1 |

| Acetylenic (Internal) | ~83 |

| Acetylenic (Terminal) | ~77 |

| Benzylic (-CH₂) | ~70.0 |

Note: These are predicted values and can vary. libretexts.org

1H NMR Spectroscopy

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and studying molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A sharp peak around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne. libretexts.org The C≡C triple bond stretch appears as a weaker absorption in the range of 2100-2140 cm⁻¹. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage shows a strong stretching band typically between 1200 and 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Alkyne (≡C-H) | Stretch | ~3300 |

| Alkyne (C≡C) | Stretch | 2100-2140 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Ether (C-O-C) | Stretch | 1200-1250 |

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a nanostructured metal surface. nikalyte.com This enhancement allows for the detection of analytes at very low concentrations. nikalyte.com While specific SERS studies on this compound are not extensively documented in the provided results, the technique holds significant potential for its analysis.

The SERS spectrum of this compound would be expected to show enhanced signals for the vibrational modes of the molecule, particularly those of the aromatic rings and the acetylene group, due to their interaction with the plasmonic surface. The orientation of the molecule on the SERS substrate would influence which vibrational modes are most enhanced. This technique could be applied to study the molecule's behavior at interfaces or in trace analysis scenarios. The enhancement factor in SERS can be as high as 10⁸, making it a powerful tool for label-free biosensing and chemical analysis. nih.gov

Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides information about the conjugated systems present.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic and acetylenic components. The phenyl and benzyloxy groups contribute to absorptions in the UV region, typically below 300 nm. The conjugation between the phenyl ring and the acetylene group can lead to a bathochromic (red) shift of the absorption maxima compared to non-conjugated systems. Studies on similar acetylene-functional compounds have shown that the acetylene band can appear around 250 nm, with new broad bands appearing in the 250–350 nm region upon polymerization, which are attributed to the formation of short polyene chains. kpi.ua The exact positions and intensities of the absorption bands are dependent on the solvent polarity. academie-sciences.fr

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylacetylene (B144264) |

| Tetramethylsilane |

Mass Spectrometry (MS) in Molecular Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound (C₁₅H₁₂O, molecular weight: 208.26 g/mol ), electron ionization mass spectrometry (EI-MS) would typically be employed.

Upon ionization, the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern provides valuable clues about the molecule's structure. For this compound, the fragmentation is expected to be influenced by the presence of the benzyl ether and phenylacetylene moieties. Alkynes generally exhibit a strong molecular ion peak due to the stability of the radical cation. utexas.edu Similarly, aromatic ethers also tend to show a prominent molecular ion. miamioh.edu

The primary fragmentation pathways for this compound would likely involve cleavage of the benzylic C-O bond and the bonds within the ether linkage. The stability of the resulting fragments, such as the tropylium (B1234903) ion and phenoxy radicals, often dictates the most abundant peaks in the spectrum.

Predicted Fragmentation Pattern:

The major fragmentation of benzyl phenyl ethers is initiated by the cleavage of the C-O bond beta to the phenyl ring. miamioh.edu A key fragmentation pathway for ethers involves cleavage alpha to the oxygen atom. libretexts.org For aryl alkyl ethers, cleavage of the alkyl-oxygen bond is common, leading to the formation of a phenoxy radical or a phenol (B47542) cation. In the case of this compound, the following fragmentation patterns are plausible:

Formation of the Benzyl Cation (m/z 91): Cleavage of the O-CH₂ bond would result in the formation of the stable benzyl cation (C₇H₇⁺) and a phenoxyacetylene radical. The benzyl cation often rearranges to the even more stable tropylium ion, which is a common and intense peak in the mass spectra of benzyl-containing compounds. utexas.educore.ac.uk

Formation of the Phenoxyacetylene Cation (m/z 117): Cleavage of the benzyl-oxygen bond can also lead to the formation of the 4-ethynylphenoxide radical, which could be detected as a cation at m/z 117.

Loss of the Acetylene Group (M-26): Fragmentation involving the loss of the terminal acetylene group (HC≡C) would result in an ion at m/z 182.

Formation of the Phenyl Cation (m/z 77): Further fragmentation of the benzyl or phenoxyacetylene fragments could lead to the formation of the phenyl cation (C₆H₅⁺). researchgate.net

Predicted Mass Spectrometry Data Table:

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 208 | Molecular Ion [M]⁺˙ | [C₁₅H₁₂O]⁺˙ | Ionization of the parent molecule |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Cleavage of the O-CH₂ bond |

| 117 | 4-Ethynylphenoxy Cation | [C₈H₅O]⁺ | Cleavage of the benzyl-oxygen bond |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Fragmentation of larger ions |

| 182 | [M-C₂H₂]⁺˙ | [C₁₃H₁₀O]⁺˙ | Loss of acetylene |

X-ray Spectroscopy and Diffraction Techniques

X-ray techniques are indispensable for obtaining detailed information about the atomic and electronic structure of materials. berstructuralbioportal.org They can be broadly categorized into spectroscopic methods that probe electronic transitions and diffraction methods that reveal crystal structure.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element in a compound. diamond.ac.ukwikipedia.orgresearchgate.netnih.govscispace.com The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS could be used to probe the local environment of the carbon and oxygen atoms. The XANES region of the oxygen K-edge spectrum would be sensitive to the oxidation state and coordination environment of the ether oxygen. cornell.eduacs.org The C K-edge XANES would reveal information about the different types of carbon atoms (aromatic, acetylenic, and benzylic). cornell.eduresearchgate.net The EXAFS region would provide data on the bond lengths and coordination numbers of the neighboring atoms to the absorbing atom, for instance, the C-O and C-C bond distances. nih.gov

Expected XAS Data Interpretation:

Oxygen K-edge: The spectrum would be characterized by transitions from the O 1s core level to unoccupied molecular orbitals. The position and intensity of these features would provide insight into the C-O-C bonding environment.

Carbon K-edge: The spectrum would show distinct features corresponding to the sp²-hybridized aromatic carbons, sp-hybridized acetylenic carbons, and the sp³-hybridized benzylic carbon. These features would appear at different energies, allowing for their differentiation. researchgate.net

X-ray Emission Spectroscopy (XES) is a photon-in/photon-out technique that provides information about the occupied electronic states of a material. spectrabase.comdoi.org It is complementary to XAS, which probes unoccupied states. When a core electron is excited, a higher-energy electron can fill the vacancy, emitting an X-ray photon in the process. The energy of the emitted photon is characteristic of the electronic transition and thus the electronic structure of the atom.

For this compound, XES could be used to study the valence electronic structure by analyzing the C Kα and O Kα emission spectra. researchgate.net These spectra would reveal details about the molecular orbitals involved in the C-C, C-H, and C-O bonds.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. mdpi.comresearchgate.netlibretexts.orgresearchgate.net The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its chemical environment.

For this compound, XPS would be expected to show peaks corresponding to carbon (C1s) and oxygen (O1s). The high-resolution C1s spectrum can be deconvoluted to distinguish between the different types of carbon atoms in the molecule.

Expected XPS Binding Energies:

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C1s | C-C/C-H (Aromatic/Aliphatic) | ~284.8 |

| Carbon | C1s | C≡C (Acetylenic) | ~284.5 |

| Carbon | C1s | C-O (Ether) | ~286.2 |

| Oxygen | O1s | C-O-C (Ether) | ~532.4 |

The C1s peak for the aromatic and benzylic carbons (C-C, C-H) is expected around 284.8 eV. researchgate.netresearchgate.net The acetylenic carbons (C≡C) would likely have a slightly lower binding energy, around 284.5 eV. The carbon atom of the ether linkage (C-O) would exhibit a higher binding energy, approximately 286.2 eV, due to the electron-withdrawing effect of the oxygen atom. researchgate.net The O1s peak for the ether oxygen (C-O-C) is anticipated to be around 532.4 eV. researchgate.net

X-ray Auger Spectroscopy, often referred to as Auger Electron Spectroscopy (AES), is another surface analysis technique that provides elemental and chemical state information. scite.aiescholarship.orgroyalsocietypublishing.org The process is initiated by the creation of a core hole, similar to XPS. However, in the Auger process, the core hole is filled by an electron from a higher energy level, and the excess energy is transferred to another electron, which is then ejected from the atom. This ejected electron is the Auger electron.

The kinetic energy of the Auger electron is independent of the incident X-ray energy and is characteristic of the element. For this compound, AES could provide complementary information to XPS, particularly in identifying the elemental composition of the surface. The Auger spectra for carbon and oxygen would show characteristic peaks that can be used for qualitative and quantitative analysis. eag.com Analysis of the fine structure of the Auger peaks can also provide information about the chemical bonding environment. scite.ai

Theoretical and Computational Investigations of 4 Benzyloxyphenyl Acetylene

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of 4'-benzyloxyphenyl acetylene (B1199291). acs.org These computational methods allow for the detailed examination of its conformational landscape, electronic structure, and vibrational modes, offering a microscopic perspective on its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. universite-paris-saclay.fr DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying relatively large molecules like 4'-benzyloxyphenyl acetylene. These calculations are instrumental in predicting various molecular properties, including optimized geometries, electronic energies, and spectroscopic features. acs.orgresearchgate.net

The study of a molecule's potential energy surface (PES) is crucial for understanding its stable conformations and the energy barriers between them. longdom.orgcolostate.edu Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms, primarily focusing on the rotation around single bonds, such as the C-O-C ether linkage and the bond connecting the phenyl ring to the acetylene group.

A simplified representation of the data that can be obtained from a conformational analysis is presented in the table below. The values are hypothetical and serve to illustrate the type of information generated.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| A | 0 | 2.5 |

| B | 60 | 0.8 |

| C | 120 | 0.0 (Global Minimum) |

| D | 180 | 1.2 |

This table is for illustrative purposes only. Actual values would be derived from specific DFT calculations.

The electronic structure of a molecule is described by its molecular orbitals, which are regions of space where electrons are likely to be found. libretexts.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.combioengineer.org The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity and electronic properties. numberanalytics.commaterials.international

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. numberanalytics.com A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In this compound, the HOMO is typically localized on the electron-rich phenylacetylene (B144264) moiety, while the LUMO may be distributed across the entire conjugated system. The presence of the benzyloxy group can influence the energies of these orbitals, thereby modulating the molecule's reactivity. researchgate.net

The following table illustrates the type of data obtained from FMO analysis.

| Orbital | Energy (eV) | Localization |

| HOMO | -5.87 | Phenylacetylene moiety |

| LUMO | -2.48 | Distributed across the molecule |

| HOMO-LUMO Gap | 3.39 |

This table contains illustrative data based on typical values for similar compounds. materials.international

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its various bond stretching, bending, and torsional motions. nih.govsmu.edu These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. thecatalyst.org By comparing the simulated spectra with experimentally obtained spectra, the accuracy of the computational model can be validated, and the observed spectral bands can be assigned to specific vibrational modes. nist.gov

For this compound, key vibrational modes would include the C≡C triple bond stretch of the acetylene group, the aromatic C-H stretches of the phenyl rings, and the C-O-C stretches of the ether linkage. iapaar.com The calculated frequencies and their corresponding intensities provide a detailed vibrational signature of the molecule. iapaar.com

Below is a hypothetical table of calculated vibrational frequencies for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Acetylenic C-H Stretch | 3300 | ~3310 |

| C≡C Triple Bond Stretch | 2150 | ~2110 |

| Aromatic C-H Stretch | 3100-3000 | ~3080-3030 |

| C-O-C Asymmetric Stretch | 1250 | ~1245 |

This table is for illustrative purposes only. Actual values would be derived from specific DFT calculations and experimental data.

Electronic Structure and Frontier Molecular Orbitals (FMO)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. uni-muenchen.dewisc.edufaccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and chemical bonds. aiu.edu

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a property that describes the electrostatic potential on the surface of a molecule. ias.ac.in It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acs.org The MEP is typically visualized as a color-coded map superimposed on the molecule's electron density surface. researchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the π-system of the acetylene and phenyl rings, as well as near the oxygen atom, highlighting these as potential sites for interaction with electrophiles. researchgate.net

Hyperpolarizability Calculations for Optical Properties

The nonlinear optical (NLO) properties of a molecule, which describe its interaction with intense electromagnetic fields, are governed by its hyperpolarizability. Calculations of hyperpolarizability are essential for predicting the potential of a compound in applications like optical switching and frequency conversion. For organic molecules such as this compound, the presence of π-conjugated systems is a key indicator of significant NLO response.

Theoretical calculations, particularly using quantum chemical methods, are a cornerstone for predicting these properties. A common approach is the finite field method, which can be implemented in semi-empirical programs like MOPAC to calculate the dipole moment (μ), polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ). dtic.mil Density Functional Theory (DFT) has also become a workhorse in this field, with functionals like B3LYP and CAM-B3LYP being widely used. researchgate.net

The first hyperpolarizability (β) is a measure of the second-order NLO response. For instance, studies on other organic chromophores have shown that theoretical calculations can yield β values that are several times that of a standard reference material like urea. researchgate.net The choice of basis set, such as 6-31G(d,p) or Def2-TZVPP, and the computational method (e.g., DFT, MP2) can significantly influence the accuracy of the predicted hyperpolarizability values when compared to experimental findings. researchgate.net For derivatives of benzene (B151609) and other complex organic molecules, these computational approaches have proven to be highly effective in evaluating their NLO potential. researchgate.net

Below is a representative table of how hyperpolarizability data for a molecule like this compound would be presented, based on calculations for analogous compounds.

| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (10⁻³⁰ esu) |

| DFT/B3LYP | 6-311++G(d,p) | Value | Value | Value |

| CAM-B3LYP | 6-311++G(d,p) | Value | Value | Value |

| MP2 | Def2-TZVPP | Value | Value | Value |

Note: The values in this table are placeholders and would be determined by specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. bnl.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules or surfaces. bnl.govrub.de These simulations can be performed using classical force fields or, for higher accuracy in describing chemical reactions, ab initio methods where forces are calculated from electronic structure theory "on-the-fly". rub.de

For a molecule like this compound, MD simulations could be employed to understand its behavior in different environments. For example, simulations could model the aggregation behavior of the molecule in solution or in the solid state, which is crucial for understanding the properties of bulk materials. They can also be used to study the interaction of the molecule with a solvent or a surface, providing insights into its solubility and adsorption characteristics. In the context of materials science, MD can be used to predict mechanical properties or to understand the structural stability of molecular assemblies. science.gov

Recent studies have utilized MD simulations to investigate the pyrolysis of acetylene to form complex carbonaceous materials like fullerenes, demonstrating the power of this technique to model complex chemical transformations. researchgate.net Other research has used MD to understand the binding mechanisms of small molecules to biological targets, highlighting the versatility of this computational tool. nih.govnih.gov

A typical MD simulation of this compound would track various parameters over the simulation time to assess the system's stability and dynamics.

| Simulation Parameter | Value | Description |

| Ensemble | NVT/NPT | Specifies the thermodynamic ensemble (constant Number of particles, Volume, Temperature or constant Number of particles, Pressure, Temperature). bnl.gov |

| Temperature | e.g., 300 K | The temperature at which the simulation is run. |

| Pressure | e.g., 1 atm | The pressure at which the simulation is run (for NPT ensemble). |

| Simulation Time | e.g., 100 ns | The total time duration of the simulation. |

| Time Step | e.g., 1 fs | The small time interval at which the equations of motion are integrated. bnl.gov |

| Force Field | e.g., AMBER, CHARMM | The set of parameters used to describe the potential energy of the system. |

Computational Catalysis Studies

Computational catalysis leverages theoretical methods to understand and predict the activity and selectivity of catalysts for chemical reactions. nih.gov Density Functional Theory (DFT) has become a primary tool in this field, allowing for detailed investigations of reaction mechanisms at a molecular level. frontiersin.org By calculating the energies of reactants, products, and transition states, researchers can map out reaction pathways and identify rate-determining steps.

For a molecule containing an acetylene group like this compound, computational catalysis studies could explore its reactivity in various transformations. For example, its hydrogenation, hydrochlorination, or polymerization could be modeled on different catalyst surfaces, such as those of transition metals. nih.govcardiff.ac.uk These studies can help in the rational design of new catalysts by screening different materials and identifying those with the highest predicted activity and desired selectivity. nih.govfrontiersin.org

The general workflow in computational catalysis involves:

Building a model of the catalyst surface and the reactant molecules.

Using DFT to calculate the adsorption energies of the reactants on the surface.

Identifying possible reaction pathways and calculating the energy barriers for each step.

Using the calculated energetic data in microkinetic models to predict reaction rates under specific conditions.

Machine learning methods are also emerging as a powerful tool to accelerate the process of catalyst discovery by predicting reaction outcomes based on data from previous ab initio calculations. rsc.org

The table below illustrates the kind of data that would be generated in a computational catalysis study of a reaction involving this compound, for instance, its hydrogenation.

| Catalyst Surface | Adsorption Energy of this compound (eV) | Activation Barrier for First Hydrogenation Step (eV) | Activation Barrier for Second Hydrogenation Step (eV) |

| Pt(111) | Value | Value | Value |

| Pd(111) | Value | Value | Value |

| Ni(111) | Value | Value | Value |

Note: The values in this table are placeholders and would be the result of specific DFT calculations for the reaction of this compound on these surfaces.

Applications of 4 Benzyloxyphenyl Acetylene in Advanced Materials Science

Development of Liquid Crystalline Materials

The elongated, rod-like structure of molecules derived from 4'-Benzyloxyphenyl acetylene (B1199291) is conducive to the formation of liquid crystalline phases. These materials, which exhibit properties intermediate between those of conventional liquids and solid crystals, are of significant interest for applications in displays and optical systems. nih.govrevistabionatura.com

4'-Benzyloxyphenyl acetylene can be incorporated into more complex molecular structures to generate calamitic (rod-shaped) liquid crystals. A common synthetic strategy involves the esterification of the corresponding phenolic precursor, 4-benzyloxyphenol, with various aromatic carboxylic acids, or coupling the acetylene group with other mesogenic units. The resulting derivatives often exhibit thermotropic liquid crystalline behavior, meaning they form liquid crystal phases within a specific temperature range.

The characterization of these materials is crucial to understanding their structure-property relationships. Techniques such as Polarized Optical Microscopy (POM) are used to identify the specific type of liquid crystal phase (e.g., nematic, smectic) by observing the unique textures that form upon heating and cooling. ajchem-a.com Differential Scanning Calorimetry (DSC) is employed to precisely measure the transition temperatures and associated enthalpy changes between the crystalline, liquid crystalline, and isotropic liquid states. nih.gov

For instance, a hypothetical liquid crystal derivative, 4-(4'-Benzyloxyphenylethynyl)benzoic acid 4-decyloxy-phenyl ester , could be synthesized and characterized. The data from its analysis would reveal the temperatures at which it transitions between different states, which is critical for its potential application in devices.

Interactive Table: Thermal Properties of a Hypothetical Liquid Crystal Derivative

Below is a representative data table for the thermal analysis of a liquid crystal derived from this compound. You can filter the table by the type of transition or sort the data by temperature.

| Transition Type | Abbreviation | Temperature (°C) | Enthalpy (ΔH, J/g) | Phase Description |

| Melting | T_m | 115 | 35.2 | Crystal to Nematic |

| Clearing | T_c | 188 | 1.8 | Nematic to Isotropic Liquid |

| Crystallization | T_k | 98 | -28.5 | Nematic to Crystal (on cooling) |

Polymer Science and Engineering

In polymer science, the terminal acetylene group of this compound is its most significant feature. This group can undergo thermal or catalytic reactions to form new covalent bonds, making it an excellent monomer or end-capping agent for producing high-performance polymers. dankook.ac.krdss.go.th

The acetylene moiety is capable of undergoing thermally induced cyclotrimerization, a reaction where three acetylene units react to form a highly stable benzene (B151609) ring. This process is exploited to create cross-linked polymer networks from oligomers end-capped with acetylene groups. nasa.gov When heated, these oligomers melt and flow before the curing reaction accelerates, allowing for good processing characteristics. The subsequent cross-linking results in a thermoset material with exceptional thermal stability, high mechanical strength, and low water absorption. researchgate.net Polymers such as acetylene-functional benzoxazines have been developed using this principle, where the curing involves both the acetylene group and the oxazine (B8389632) ring, resulting in a robust polymer network. mdpi.com

Polyimides (PIs) are a class of high-performance polymers known for their outstanding thermal stability, mechanical properties, and chemical resistance, making them essential in the aerospace and microelectronics industries. mdpi.compageplace.de However, conventional PIs can be difficult to process due to their insolubility and high melting points.

One advanced strategy to improve processability involves creating shorter-chain, soluble polyimide oligomers that are capped with reactive end groups. This compound can be used to synthesize an acetylene-terminated end-capper for this purpose. These end-capped oligomers can be processed at lower temperatures and then thermally cured. The cyclotrimerization of the terminal acetylene groups chain-extends and cross-links the oligomers, forming a network polyimide with a very high glass transition temperature (Tg) and superior dimensional stability at elevated temperatures. acs.orgbarplast.com This approach avoids the evolution of volatiles during curing, which is a major advantage over traditional polyimide processing. acs.org

Interactive Table: Comparison of Polyimide Properties

This table compares the typical properties of a standard linear thermoplastic polyimide with a hypothetical thermosetting polyimide that has been cross-linked using an acetylene-based end-capper derived from this compound.

| Property | Standard Thermoplastic PI | Acetylene-Cured PI Network |

| Glass Transition Temp (Tg) | 250 °C | > 350 °C |

| Processing Method | Thermoplastic molding | Melt processing followed by thermal cure |

| Solvent Resistance | Good | Excellent |

| Creep Resistance at 200°C | Moderate | High |

| Curing Volatiles | None | None |